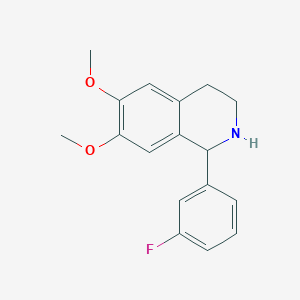

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines This compound is characterized by the presence of a fluorophenyl group and two methoxy groups attached to the isoquinoline core

Vorbereitungsmethoden

The synthesis of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 6,7-dimethoxy-1-tetralone.

Formation of Intermediate: The initial step involves the condensation of 3-fluoroaniline with 6,7-dimethoxy-1-tetralone under acidic conditions to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired tetrahydroisoquinoline compound.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and scalability.

Analyse Chemischer Reaktionen

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its fully reduced form.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents, to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting neurological disorders and cancer.

Wirkmechanismus

The mechanism of action of 1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to specific targets, while the methoxy groups influence its electronic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

1-(3-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the methoxy groups, resulting in different electronic properties and biological activities.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorophenyl group, affecting its binding affinity and specificity.

1-(3-Chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Overview

1-(3-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C18H20FNO4

- Molecular Weight : 335.36 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for multiple receptors, including adrenergic and dopaminergic receptors. This binding can modulate neurotransmitter release and influence physiological responses.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways, potentially leading to altered cellular signaling.

Cardiovascular Effects

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit cardioprotective properties. For instance:

- Positive Inotropic Effect : Studies have demonstrated that this compound enhances contractile activity in cardiac tissues. This effect is mediated through the modulation of calcium ion exchange in cardiomyocytes .

| Concentration (μM) | Positive Inotropic Effect (%) |

|---|---|

| 5 | 15 |

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

Anticancer Activity

The compound has also been evaluated for its cytotoxic potential against cancer cell lines. A study reported low cytotoxicity in K562 cell lines but highlighted that certain derivatives exhibited significant multidrug resistance reversal activity with IC50 values comparable to established agents like verapamil .

| Compound | IC50 (μM) | Resistance Ratio |

|---|---|---|

| This compound | 0.66 | 24.13 |

| Verapamil | 0.96 | - |

Study on Cardiac Function

A notable study investigated the effects of this compound on isolated rat heart tissues. The results indicated a significant increase in contractility and a reduction in arrhythmogenic events when treated with varying concentrations of the compound .

Study on Multidrug Resistance

In another study focusing on cancer treatment strategies, derivatives of tetrahydroisoquinoline were synthesized and tested for their ability to overcome drug resistance in cancer cells. The findings suggested that these compounds could serve as potential leads for developing new anticancer therapies .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO2/c1-20-15-9-11-6-7-19-17(14(11)10-16(15)21-2)12-4-3-5-13(18)8-12/h3-5,8-10,17,19H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOWTEDOGJLWJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.